molecular formula C9H9BrClNO B7843371 3-bromo-N-(2-chloroethyl)benzamide

3-bromo-N-(2-chloroethyl)benzamide

Cat. No.: B7843371
M. Wt: 262.53 g/mol
InChI Key: WTORKQARSASQFO-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-chloroethyl)benzamide is an organic compound characterized by the presence of a bromine atom on the benzene ring and a chloroethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-chloroethyl)benzamide typically involves the following steps:

  • Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.

  • Chloroethylation: The brominated benzamide is then treated with 2-chloroethylamine to introduce the chloroethyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(2-chloroethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

  • Substitution: The chlorine atom in the chloroethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Various functionalized derivatives based on the nucleophile used.

Scientific Research Applications

3-Bromo-N-(2-chloroethyl)benzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-N-(2-chloroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chloroethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

  • Receptors: It can interact with cellular receptors, modulating their activity and downstream signaling.

Comparison with Similar Compounds

3-Bromo-N-(2-chloroethyl)benzamide is compared with other similar compounds to highlight its uniqueness:

  • N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but different position of the bromine atom.

  • 3-Bromo-N-(2-chloroethyl)acetamide: Similar functional groups but different core structure.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Properties

IUPAC Name

3-bromo-N-(2-chloroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTORKQARSASQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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